Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate
Description
Overview of Thiophene-Containing Esters and Ketones as Pivotal Building Blocks in Advanced Organic Synthesis
Thiophene (B33073) moieties functionalized with ester and ketone groups are exceptionally important intermediates in organic synthesis. The combination of the electron-rich aromatic thiophene ring with the electron-withdrawing carbonyl groups of esters and ketones creates a molecule with diverse reactive sites. Thiophene-based ketones are commonly synthesized via Friedel-Crafts acylation, a robust reaction that provides access to a wide array of derivatives. iust.ac.irnih.gov
These compounds serve as pivotal building blocks for constructing more complex molecular architectures. The carbonyl group of the ketone can undergo a variety of transformations, including nucleophilic addition, reduction to an alcohol, or participation in condensation reactions to form new rings. The ester group, similarly, can be hydrolyzed to a carboxylic acid, reduced, or converted into other functional groups like amides. This versatility makes thiophene-containing esters and ketones indispensable in the synthesis of agrochemicals, pharmaceuticals, and organic materials for electronics. wikipedia.orgjcu.edu.au For instance, the benzene (B151609) ring in many biologically active compounds can often be replaced by a thiophene ring without a loss of activity, a strategy known as bioisosteric replacement. wikipedia.org
Table 1: Key Synthetic Applications of Thiophene Esters and Ketones
| Functional Group | Common Reactions | Resulting Structures/Applications |
|---|---|---|
| Thiophene Ring | Electrophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling | Functionalized heterocycles, conjugated polymers |
| Ketone | Nucleophilic Addition, Reduction, Condensation Reactions (e.g., Paal-Knorr) | Secondary alcohols, complex polycyclic systems, other heterocycles nih.gov |
| Ester | Hydrolysis, Reduction, Amidation, Claisen Condensation | Carboxylic acids, primary alcohols, amides, β-keto esters |
The Significance of Halogenated Thiophenes in Directing Chemical Reactivity and Synthetic Pathways
The introduction of a halogen atom onto the thiophene ring dramatically enhances its synthetic utility. Halogenation of thiophene occurs readily, often at a much faster rate than the halogenation of benzene, and can be controlled to produce specific isomers. numberanalytics.comiust.ac.ir The position of the halogen atom is critical in directing subsequent chemical transformations.
Halogens located at the α-positions (C2 and C5) of the thiophene ring are generally more reactive than those at the β-positions (C3 and C4). cdnsciencepub.com This increased reactivity in α-halothiophenes is exploited in a vast number of synthetic procedures, most notably in metal-catalyzed cross-coupling reactions. jcu.edu.au Protocols such as the Suzuki, Stille, and Kumada couplings utilize halo-thiophenes as electrophilic partners to form new carbon-carbon bonds, a fundamental strategy for constructing complex organic molecules from simpler precursors. numberanalytics.comjcu.edu.au The halogen atom acts as a "handle" that allows for the regioselective introduction of a wide variety of substituents. This directed reactivity makes halogenated thiophenes highly valuable intermediates for creating precisely substituted thiophene derivatives. jcu.edu.au
Table 2: Reactivity of Halogenated Thiophenes
| Halogen Position | Relative Reactivity in Nucleophilic Substitution/Cross-Coupling | Common Synthetic Transformations |
|---|---|---|
| α-position (C2, C5) | High | Suzuki, Stille, Kumada, and Sonogashira couplings; Lithium-halogen exchange. numberanalytics.comjcu.edu.aucdnsciencepub.com |
| β-position (C3, C4) | Low | Generally less reactive; requires more forcing conditions for similar transformations. cdnsciencepub.com |
Position of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate within the Landscape of Functionalized Heterocyclic Systems
This compound is a prime example of a highly functionalized heterocyclic system that embodies the synthetic principles discussed above. This single molecule contains three distinct and strategically positioned functional regions: a halogenated thiophene ring, a ketone linker, and an aliphatic ester chain. This trifecta of functionalities makes it a versatile and powerful intermediate for advanced organic synthesis.
The 5-chloro-2-thienyl moiety serves as a reactive platform. The chlorine atom is situated at an activated α-position (C5), making it an ideal site for metal-catalyzed cross-coupling reactions. This allows for the straightforward attachment of various aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular frameworks. The ketone group acts as a versatile chemical handle, open to a wide range of transformations to modify the side chain or to participate in cyclization reactions to build new ring systems fused to or pendent from the thiophene core. Finally, the ethyl valerate (B167501) portion provides a non-aromatic, flexible spacer and a terminal ester group that can be readily converted into other functionalities, such as a carboxylic acid, alcohol, or amide, for further molecular elaboration. scbt.com
The unique arrangement of these groups positions this compound as a valuable precursor for synthesizing a diverse array of more complex molecules, including potential pharmacologically active agents and novel materials. nih.gov
Table 3: Synthetic Potential of this compound
| Molecular Component | Functional Group | Potential Synthetic Utility |
|---|---|---|
| Aromatic Core | 5-Chloro-2-thienyl | C-C bond formation via cross-coupling; synthesis of bi-aryl or poly-heterocyclic systems. jcu.edu.au |
| Linker | Ketone (oxo) | Reduction to alcohol; conversion to alkene (Wittig); cyclization reactions to form new heterocycles. nih.gov |
| Side Chain | Ethyl valerate (Ester) | Hydrolysis to carboxylic acid scbt.com; reduction to alcohol; conversion to amide for peptide-like structures. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(5-chlorothiophen-2-yl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-2-15-11(14)5-3-4-8(13)9-6-7-10(12)16-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYHEDACYOGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268305 | |
| Record name | Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-16-0 | |
| Record name | Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-δ-oxo-2-thiophenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 5 Chloro 2 Thienyl 5 Oxovalerate and Analogues
Direct Synthetic Routes to Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate
Direct synthesis aims to construct the target molecule through highly specific and efficient reaction pathways. This can involve the use of specialized reagents that facilitate the formation of the ketone and ester functionalities in a controlled manner.
The Sulfur Trioxide-Pyridine complex (SO₃·C₅H₅N) is a versatile reagent in organic synthesis, primarily known for its role in the Parikh-Doering oxidation. wikipedia.org This reaction transforms primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.org The complex is an adduct of the Lewis base pyridine and the Lewis acid sulfur trioxide. wikipedia.org
In the context of synthesizing a keto-ester like this compound, the Parikh-Doering oxidation could be hypothetically employed in a multi-step synthesis. For instance, a precursor molecule containing a secondary alcohol at the desired position on the valerate (B167501) chain could be oxidized to the corresponding ketone. The reaction is activated by the sulfur trioxide-pyridine complex, with dimethyl sulfoxide (DMSO) serving as the oxidant in the presence of a base like triethylamine. wikipedia.org
The mechanism begins with the reaction of DMSO with the sulfur trioxide-pyridine complex. wikipedia.org The alcohol then attacks this activated species, and subsequent deprotonation by the base leads to the formation of a sulfur ylide. This ylide proceeds through a five-membered ring transition state to yield the ketone product. wikipedia.org A key advantage of this method is that it can be conducted at non-cryogenic temperatures, often between 0 °C and room temperature, which minimizes the formation of side products. wikipedia.org The complex is also used for sulfation of alcohols and other oxidation reactions. lifechempharma.comlifechempharma.com
| Reagent/Condition | Role in Parikh-Doering Oxidation | Reference |
| Sulfur Trioxide-Pyridine Complex | Activating electrophile for DMSO | wikipedia.orgwikipedia.org |
| Dimethyl Sulfoxide (DMSO) | Oxidant | wikipedia.org |
| Triethylamine/DIPEA | Base | wikipedia.org |
| Dichloromethane | Co-solvent | wikipedia.org |
| 0 °C to Room Temperature | Typical Reaction Temperature | wikipedia.org |
Friedel-Crafts Acylation Approaches Utilizing 5-Oxovalerate Derivatives
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing aryl ketones, including those derived from thiophene (B33073). chemistrysteps.comorganic-chemistry.org This reaction involves the addition of an acyl group to an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. byjus.comsigmaaldrich.com
Friedel-Crafts acylation is highly effective for thiophene and its derivatives. stackexchange.com The reaction exhibits high regioselectivity, with the electrophilic attack preferentially occurring at the 2-position (or the equivalent 5-position) of the thiophene ring. stackexchange.com This selectivity is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by three resonance structures, compared to only two for attack at the 3-position. stackexchange.com
In the synthesis of this compound, the starting aromatic compound is 2-chlorothiophene. The acylating agent is a derivative of glutaric acid, specifically ethyl 5-chloro-5-oxovalerate (also known as ethyl glutaryl chloride). The reaction involves the electrophilic substitution of a hydrogen atom on the 2-chlorothiophene ring, specifically at the vacant 5-position, by the acyl group from ethyl 5-chloro-5-oxovalerate. core.ac.uk The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion. chemistrysteps.com
It is important to note that while effective for aromatic hydrocarbons, the use of strong Lewis acids like AlCl₃ with heterocyclic compounds like thiophene can sometimes lead to side reactions or complex formation with the heteroatom, potentially lowering yields. google.com However, alternative catalysts such as zinc halides have been shown to be effective and can be used in smaller, more catalytic amounts. google.com
The mechanism of the Friedel-Crafts acylation for this specific synthesis follows a well-established pathway for electrophilic aromatic substitution. chemistrysteps.combyjus.com
Formation of the Acylium Ion : The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (ethyl 5-chloro-5-oxovalerate). The Lewis acid coordinates to the chlorine atom of the acid chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺). chemistrysteps.comsigmaaldrich.com This acylium ion is the key electrophile in the reaction.
Electrophilic Attack : The electron-rich thiophene ring of 2-chlorothiophene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the thiophene ring and forms a carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com As previously mentioned, the attack occurs at the 5-position due to the superior stability of the resulting intermediate. stackexchange.com
Deprotonation and Restoration of Aromaticity : A base (typically the [AlCl₄]⁻ complex formed in the first step) removes a proton from the carbon atom that was attacked by the electrophile. byjus.com This step regenerates the aromatic thiophene ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst. chemistrysteps.combyjus.com
A significant advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.org
| Step | Description | Key Intermediates |
| 1 | Lewis acid catalyst activates the acyl chloride. | Acylium ion, [AlCl₄]⁻ |
| 2 | Nucleophilic attack by the thiophene ring on the acylium ion. | Arenium ion (sigma complex) |
| 3 | Deprotonation of the arenium ion. | Final ketone product, regenerated catalyst |
Green Chemistry Approaches in Thiophene and Keto-Ester Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering a rapid, efficient, and environmentally friendly methodology for synthesizing various organic compounds, including thiophene derivatives. acs.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rsc.org
This technology has been successfully applied to synthesize thiophene oligomers through Suzuki coupling reactions under solvent-free conditions, using aluminum oxide as a solid support. acs.orgresearchgate.net For example, quaterthiophene was obtained in just 6 minutes. acs.orgresearchgate.net Similarly, 2-amino-thiophene-3-carboxylic derivatives have been synthesized in high yields (84–95%) under microwave irradiation and solvent-free conditions. researchgate.net
While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the principles of MAOS are broadly applicable. A potential green approach to its synthesis could involve a microwave-assisted Friedel-Crafts acylation. Zinc-mediated Friedel-Crafts acylations have been successfully carried out in solvent-free conditions under microwave irradiation, suggesting a viable pathway for a greener synthesis of the target compound. organic-chemistry.org The application of microwave technology can lead to higher yields, shorter reaction times, and a reduction in the use of volatile organic solvents, aligning with the core tenets of green chemistry. acs.orgrsc.org
| Synthetic Method | Key Features | Green Chemistry Aspect | Reference |
| Suzuki Coupling | Synthesis of thiophene oligomers | Solvent-free, rapid reaction | acs.orgresearchgate.netnih.gov |
| Gewald Reaction | Synthesis of 2-aminothiophenes | Solvent-free, high yields | researchgate.net |
| Benzothiophene Synthesis | Preparation of kinase inhibitor scaffolds | Reduced reaction times | rsc.org |
| Friedel-Crafts Acylation | Synthesis of aryl ketones | Potential for solvent-free conditions | organic-chemistry.org |
Photocatalytic Oxidative Radical Additions in the Formation of α-Keto Thiol Esters and Related Systems
Recent advancements in photoredox catalysis have provided novel pathways for the formation of carbon-carbon and carbon-sulfur bonds, which are central to the synthesis of molecules like this compound. Photocatalytic oxidative radical additions, in particular, offer a mild and efficient method for constructing α-keto thiol esters and related 1,4-dicarbonyl compounds.
One such approach involves the generation of electrophilic radicals from thiols through a desulfurization process, which then add to α-halogenated alkenes. organic-chemistry.org This process, facilitated by an iridium photocatalyst under blue LED irradiation, allows for the formation of a radical intermediate that is subsequently oxidized to the desired 1,4-dicarbonyl product. organic-chemistry.org The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on both the thiol and the alkene. organic-chemistry.org
Another green chemistry approach for the direct synthesis of α-keto thiol esters utilizes thioic acids and alkenes. nih.gov This method employs an inexpensive organic photocatalyst, thioxanthone, with oxygen as a green oxidant and visible light as a sustainable energy source, producing water as the only byproduct. nih.gov
Furthermore, the generation of acyl radicals from α-keto acids through photoredox catalysis has been shown to be a versatile method. rsc.org These acyl radicals can then participate in addition reactions with various Michael acceptors, including α,β-unsaturated esters, to form the desired keto-ester linkage. rsc.org
The combination of photocatalysis and N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool. This dual catalytic system enables the three-component reaction of disulfides, alkenes, and aldehydes to produce β-thiolated-α-arylated ketones. acs.org The reaction proceeds through a sequential radical addition to the alkene followed by a radical-radical coupling cascade, forming both a C–S and a C–C bond under mild conditions. acs.org
Table 1: Comparison of Photocatalytic Methods for C-C and C-S Bond Formation
| Method | Reactants | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|---|
| Desulfurization of Thiols | Thiols, α-Halogenated Alkenes | Iridium photocatalyst, Blue LED | 1,4-Dicarbonyl Compounds | Mild conditions, broad substrate scope. organic-chemistry.org |
| Thioic Acid Addition | Thioic Acids, Alkenes | Thioxanthone, O₂, Visible Light | α-Keto Thiol Esters | Green chemistry, water is the only byproduct. nih.gov |
| Acyl Radical Generation | α-Keto Acids, Michael Acceptors | Photoredox catalyst | Keto-Esters | Versatile method for forming keto-ester linkages. rsc.org |
Development and Application of Catalyst-Free and Recyclable Reagent Systems for Keto-Ester Synthesis
In the pursuit of more sustainable and cost-effective synthetic methods, significant effort has been directed towards the development of catalyst-free and recyclable reagent systems for the synthesis of keto-esters. These approaches aim to minimize waste and simplify purification processes.
One notable catalyst-free method involves the direct nitration of the C-H bonds of tertiary β-keto esters using tert-butyl nitrite as the nitrating agent. researchgate.net This radical nitration protocol tolerates a wide range of functional groups and proceeds under mild conditions to afford α-nitro-β-keto ester derivatives. researchgate.net
For the transesterification of β-keto esters, a solvent-free approach utilizing silica-supported boric acid (SiO₂–H₃BO₃) as a recyclable heterogeneous catalyst has been developed. nih.gov This environmentally friendly method is applicable to a broad range of alcohols and both acyclic and cyclic β-keto esters. nih.gov The catalyst can be easily recovered and reused, making it an attractive option for large-scale synthesis. nih.gov
Another green approach employs iron(III) triflate as an efficient and recyclable catalyst for the synthesis of β-enamino ketones and esters from β-dicarbonyl compounds and primary amines under solvent-free conditions. researchgate.net This protocol is characterized by high yields, short reaction times, and low catalyst loading. researchgate.net
Lipase-catalyzed transesterification offers a mild, solvent-free method for producing β-keto esters. google.com Utilizing immobilized Candida antarctica lipase B (CALB), this biocatalytic approach provides excellent yields and high chemo- and stereoselectivity, with the added benefit of easy catalyst recovery and reuse. google.com
Table 2: Catalyst-Free and Recyclable Systems for Keto-Ester Synthesis
| Method | Reactants | Reagent/Catalyst | Conditions | Key Features |
|---|---|---|---|---|
| C-H Nitration | Tertiary β-Keto Esters | tert-Butyl Nitrite | Catalyst-free, mild | Tolerates diverse functional groups. researchgate.net |
| Transesterification | β-Keto Esters, Alcohols | Silica-supported Boric Acid | Solvent-free, recyclable catalyst | Environmentally friendly, broad substrate scope. nih.gov |
| Enamination | β-Dicarbonyls, Amines | Iron(III) Triflate | Solvent-free, recyclable catalyst | High yields, short reaction times. researchgate.net |
General Synthetic Strategies for Keto-Esters and Thiophene Derivatives Relevant to the Target Compound
The construction of this compound relies on robust and versatile synthetic strategies for both the keto-ester and the thiophene moieties.
Oxidative Esterification Methodologies for α-Ketoesters
Oxidative esterification provides a direct route to α-ketoesters from readily available starting materials. A metal-free approach has been developed for the oxidative esterification of acetophenones with alcohols, offering an environmentally benign method. This one-pot synthesis has a broad substrate scope.
Another metal-free oxidative esterification utilizes ketones and potassium xanthates to selectively synthesize α-ketoesters. nih.gov Mechanistic studies indicate that the potassium xanthate serves a dual role, promoting the oxidative esterification and providing the alkoxy moiety. nih.govorganic-chemistry.org
Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen as the oxidant is another efficient method for preparing a wide range of α-ketoesters in good yields. organic-chemistry.org
Thiophene Ring Formation via Established Protocols (e.g., Gewald, Paal-Knorr, Fiesselmann Reactions)
Several classic name reactions are cornerstones of thiophene synthesis.
Gewald Reaction: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form 2-aminothiophenes. firsthope.co.inderpharmachemica.compharmaguideline.com The mechanism proceeds through a Knoevenagel condensation followed by thionation and cyclization. derpharmachemica.com
Paal-Knorr Thiophene Synthesis: In this method, 1,4-dicarbonyl compounds are reacted with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to yield thiophenes. firsthope.co.inderpharmachemica.compharmaguideline.comuobaghdad.edu.iq These reagents act as both sulfurizing and dehydrating agents. derpharmachemica.comuobaghdad.edu.iq
Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. firsthope.co.inuobaghdad.edu.iqwikipedia.org
Table 3: Overview of Key Thiophene Synthesis Reactions
| Reaction | Starting Materials | Reagents | Product |
|---|---|---|---|
| Gewald | Ketone/Aldehyde, α-Cyanoester | Sulfur, Base | 2-Aminothiophene firsthope.co.inderpharmachemica.compharmaguideline.com |
| Paal-Knorr | 1,4-Dicarbonyl Compound | P₂S₅ or Lawesson's Reagent | Thiophene firsthope.co.inderpharmachemica.compharmaguideline.comuobaghdad.edu.iq |
Multi-Component Condensation Reactions for Structurally Related Scaffolds
For example, a one-pot, three-component reaction can be used to synthesize highly functionalized thiophenes. mdpi.com Additionally, a sulfur-based self-condensation method has been developed for the synthesis of polythiophene derivatives through a multicomponent redox polycondensation of diketone compounds and elemental sulfur. researchgate.net
Modifications to the Gewald reaction have enabled the one-pot synthesis of thiophenes with diverse substitution patterns. nih.gov
Design and Implementation of One-Pot Synthetic Sequences for Chloro-Thiophene and Oxo-Ester Moieties
The efficient synthesis of this compound can be envisioned through one-pot sequences that combine the formation of the chloro-thiophene ring and the elaboration of the oxo-ester side chain.
A one-pot, two-step synthesis of diaroyl benzothiepine-1,1-dioxides has been reported, which involves a double sulfination followed by a double condensation. rsc.org A divergent one-pot domino strategy has also been developed for the synthesis of β-thiophene-fused porphyrins. researchgate.net
Furthermore, a novel approach for the practical synthesis of tetrasubstituted thiophenes, including thienyl heterocycles, has been developed based on the formation of a sulfur ylide-like intermediate. nih.gov
Reaction Mechanisms and Reactivity Profiles of Ethyl 5 5 Chloro 2 Thienyl 5 Oxovalerate
Mechanistic Pathways of Carbon-Carbon Bond Formation Involving the Valerate (B167501) Chain and the Thiophene (B33073) Ring System
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and in the context of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate, these reactions are pivotal for constructing more complex molecular architectures. The valerate chain and the thiophene ring system present distinct opportunities for C-C bond formation, often proceeding through mechanisms that leverage the inherent electronic properties of the molecule.
One key pathway involves the reactivity of the enolate formed from the keto-ester portion of the valerate chain. Under basic conditions, the α-protons to the ketone and ester groups can be abstracted to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as aldol (B89426) condensations or Michael additions. The regioselectivity of enolate formation is influenced by kinetic versus thermodynamic control.
Furthermore, the thiophene ring can be involved in C-C bond formation through electrophilic aromatic substitution reactions. However, the presence of the deactivating chloro and acyl substituents makes the thiophene ring less susceptible to typical Friedel-Crafts reactions. More potent methods, such as metal-catalyzed cross-coupling reactions, are often employed. For instance, palladium-catalyzed reactions like the Suzuki or Stille coupling can be utilized to form a C-C bond at the thiophene ring, typically requiring prior functionalization of the ring (e.g., conversion of the chloro group to a boronic ester). nih.gov
A proposed mechanism for a carbocation-induced C-C bond formation involves the generation of a carbocation on the valerate chain, which then acts as an electrophile, attacking the electron-rich thiophene ring to form a new C-C bond and subsequently a cyclized product. nih.gov This intramolecular Friedel-Crafts-type reaction is a powerful strategy for constructing fused ring systems. The regioselectivity of this cyclization is directed by the substituents on the thiophene ring.
| Reaction Type | Reactant Moieties | Key Intermediates | Controlling Factors |
|---|---|---|---|
| Enolate-based C-C Formation | Valerate Chain (α-carbons) | Enolate | Base strength, temperature (kinetic vs. thermodynamic control) |
| Detailed research has shown that the choice of base and reaction temperature significantly influences the regioselectivity of enolate formation, thereby directing the outcome of subsequent alkylation or condensation reactions. | |||
| Metal-Catalyzed Cross-Coupling | Thiophene Ring | Organometallic species (e.g., organopalladium) | Catalyst, ligand, reaction conditions |
| Studies on Suzuki and Stille couplings involving substituted thiophenes highlight the importance of ligand choice in promoting efficient transmetalation and reductive elimination steps. nih.gov | |||
| Intramolecular Friedel-Crafts Alkylation | Valerate Chain and Thiophene Ring | Carbocation | Lewis acid catalyst, substituent effects on the thiophene ring |
| The formation of a benzylic carbocation is a likely intermediate in acid-promoted cyclization reactions, leading to the construction of fused heterocyclic systems. nih.gov |
Oxidative Transformations and Functionalization Reactions at the Keto-Ester Moiety
The keto-ester moiety of this compound is a versatile functional group that can undergo a variety of oxidative transformations and functionalizations. These reactions are crucial for introducing new functional groups and for the synthesis of more complex derivatives.
One important transformation is the α-hydroxylation of the ketone, which can be achieved using various oxidizing agents. This reaction introduces a hydroxyl group at the carbon adjacent to the carbonyl, a key step in the synthesis of α-hydroxy ketones, which are valuable synthetic intermediates.
Furthermore, the ester group can be subjected to oxidative cleavage under specific conditions, leading to the formation of a carboxylic acid. This transformation is often a prerequisite for further modifications, such as amide bond formation or decarboxylation reactions.
Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying organic molecules. nih.gov In keto-esters, transition-metal-catalyzed C-H activation can lead to the introduction of various substituents at positions that are traditionally unreactive. sioc-journal.cn For instance, palladium-catalyzed β-C-H arylation of ketones and esters has been reported, providing a direct route to β-aryl substituted carbonyl compounds. nih.gov
The cleavage of C-C σ-bonds adjacent to the carbonyl group in keto-esters can also be a synthetically useful transformation. nih.gov This can be achieved through various methods, including radical-mediated processes or transition-metal catalysis. nih.gov For example, the cleavage of the C-C bond in cycloketoxime esters can generate cyanoalkyl radicals, which can then participate in addition reactions. nih.gov While not directly this compound, these examples with related keto-esters illustrate the potential for such transformations.
The Influence of the Thiophene Chlorine Substituent on Directed Reactions
The chlorine substituent on the thiophene ring plays a significant role in directing the reactivity of the molecule. Its electron-withdrawing nature deactivates the thiophene ring towards electrophilic substitution. However, it also provides a handle for specific, directed reactions.
A key reaction that leverages the chlorine substituent is the halogen-lithium exchange. wikipedia.org Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can result in the replacement of the chlorine atom with a lithium atom. wikipedia.org This generates a highly reactive 2-lithiothiophene derivative.
The resulting organolithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles. This allows for the introduction of various functional groups at the 5-position of the thiophene ring. For example, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, while reaction with carbon dioxide will produce a carboxylic acid.
Alternatively, the lithiated thiophene can act as a nucleophile in reactions with various trapping agents. This versatility makes the halogen-lithium exchange a powerful tool for the functionalization of the thiophene ring. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, meaning that chloro-substituted thiophenes are the least reactive in this exchange. wikipedia.org
Cyclization and Rearrangement Pathways in the Synthesis of Thiophene-Containing Heterocycles from Oxo-Ester Precursors
Oxo-ester precursors like this compound are valuable starting materials for the synthesis of a variety of thiophene-containing heterocycles. These transformations often involve intramolecular cyclization or rearrangement reactions.
One common strategy is the intramolecular condensation between the enolate of the ketone and the ester carbonyl, which can lead to the formation of cyclic β-keto esters. Subsequent modifications of this cyclic product can provide access to a range of heterocyclic systems.
Furthermore, rearrangement reactions of thiophene derivatives can lead to novel heterocyclic scaffolds. For example, thermal rearrangement of certain thiophene-containing compounds can result in the formation of new ring systems. rsc.org The specific outcome of these cyclization and rearrangement reactions is highly dependent on the reaction conditions and the presence of other functional groups in the molecule. The synthesis of thiophene derivatives through the cyclization of functionalized alkynes is a well-established method. mdpi.com Additionally, intramolecular Friedel-Crafts acylation is a known route to fused thiophene systems. mdpi.com
| Reaction Type | Precursor | Product Type | Key Reaction Conditions |
|---|---|---|---|
| Intramolecular Condensation | Oxo-ester | Cyclic β-keto ester | Base-mediated |
| The Dieckmann condensation is a classic example of this type of cyclization, leading to five- or six-membered cyclic β-keto esters. | |||
| Intramolecular Friedel-Crafts Acylation | Thiophene with acyl side chain | Fused thiophene heterocycle | Lewis or Brønsted acid |
| This reaction is a powerful method for the synthesis of thieno-fused ring systems, with the regioselectivity being influenced by the substituents on the thiophene ring. mdpi.com | |||
| Thermal Rearrangement | Substituted thiophene | Isomeric thiophene or other heterocycle | High temperature |
| Thermolysis can induce skeletal rearrangements in thiophene derivatives, leading to the formation of thermodynamically more stable isomers. rsc.org |
Advanced Spectroscopic and Structural Analysis Methodologies
Application of Advanced Infrared Spectroscopy for Vibrational Mode Analysis
Advanced infrared (IR) spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR), are instrumental in identifying the functional groups present in Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate. The IR spectrum provides a unique fingerprint of the molecule by detecting the vibrations of its chemical bonds.
The analysis reveals characteristic absorption bands that correspond to the distinct parts of the molecule. A strong absorption peak is typically observed in the range of 1730-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ethyl ester group. Another prominent strong band appears around 1660-1670 cm⁻¹, corresponding to the C=O stretching of the ketone group attached to the thiophene (B33073) ring. The aromatic C-H stretching of the thiophene ring is observed at approximately 3100 cm⁻¹. Furthermore, the C-Cl stretching vibration is expected to produce a signal in the fingerprint region, typically between 834 and 560 cm⁻¹. The presence of C-O stretching from the ester group is also confirmed by signals in the 1100-1300 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1740 |
| Ketone C=O | Stretch | 1660 - 1670 |
| Thiophene C-H | Stretch | ~3100 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-Cl | Stretch | 834 - 560 |
High-Resolution Mass Spectrometry for Precise Structural Confirmation and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₁ClO₃S.
The presence of chlorine and sulfur atoms in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1. Similarly, sulfur's isotopes (³²S, ³³S, ³⁴S) contribute to the complexity of the isotopic cluster, further confirming the elemental composition. Fragmentation analysis within the mass spectrometer can also provide valuable structural information by showing the breakdown of the molecule into smaller, identifiable pieces.
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment, Stereochemical Analysis, and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H NMR and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
In the ¹H NMR spectrum, the ethyl group of the ester gives rise to a characteristic triplet and quartet pattern. The two protons on the thiophene ring appear as distinct doublets in the aromatic region, with their chemical shifts and coupling constants confirming their relative positions. The aliphatic chain protons appear as multiplets in the upfield region.
The ¹³C NMR spectrum complements this information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester functional groups are readily identified by their characteristic downfield chemical shifts, typically appearing in the range of 170-200 ppm.
To achieve an unambiguous assignment of all proton and carbon signals and to understand the through-bond and through-space connectivities, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the aliphatic chain protons and the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connectivities (typically over two or three bonds). It can, for example, show correlations from the carbonyl carbons to nearby protons, confirming the placement of the ester and ketone groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which protons are close to each other in space, which is valuable for determining the molecule's preferred conformation in solution.
X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Determination
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles.
The crystal structure would definitively confirm the planarity of the thiophene ring and the relative orientation of the chloro substituent, the keto-alkyl chain, and the ethyl ester group. This data serves as a benchmark for computational models and provides insight into intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Conformational Preferences
A comprehensive study of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate would typically begin with Density Functional Theory (DFT) calculations to determine its ground-state electronic structure and optimized molecular geometry. These calculations would yield crucial information such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.
Conformational analysis would also be a key component, investigating the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. By calculating the relative energies of these conformers, the most stable, low-energy conformations could be identified. This is particularly important for a molecule with a flexible valerate (B167501) chain.
Quantum Chemical Calculations for Reaction Pathway Elucidation, Transition State Characterization, and Energy Profiles
Quantum chemical calculations are instrumental in exploring the potential chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, researchers can elucidate the step-by-step mechanism.
In Silico Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data
Computational methods are frequently used to predict various spectroscopic parameters. For this compound, this would include the simulation of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
These predicted spectra are invaluable for interpreting experimental data. By comparing the computationally generated spectra with those obtained through laboratory measurements, a more confident assignment of spectral features to specific molecular vibrations, chemical shifts, and electronic transitions can be achieved.
Assessment of Reactivity Indices and Frontier Molecular Orbital Theory for Predicted Chemical Transformations
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in different chemical reactions. For instance, the locations of the HOMO and LUMO on the molecular structure can indicate the likely sites for electrophilic and nucleophilic attack.
Chiral Recognition and Enantiomerization Studies through Computational Modeling
If this compound were chiral, computational modeling would be a powerful approach to study chiral recognition and the process of enantiomerization. Molecular docking simulations could be employed to investigate the interactions between the different enantiomers of the compound and a chiral selector, such as a chiral stationary phase in chromatography or a biological receptor.
These models would calculate the binding energies and identify the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for chiral discrimination. Furthermore, computational methods could be used to model the energy barrier for the interconversion of enantiomers (enantiomerization), providing insight into the stereochemical stability of the compound.
Applications in Complex Molecule Synthesis and Chemical Transformations
Role of Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate as a Versatile Synthetic Intermediate in Multi-Step Organic Syntheses
The utility of this compound as a synthetic intermediate stems from its nature as a 1,5-dicarbonyl compound, a class known for its versatility in forming cyclic structures. The molecule contains two key reactive sites: a ketone and an ester group, which can undergo various chemical transformations.
This compound is typically synthesized through a Friedel-Crafts acylation reaction, where 2-chlorothiophene is acylated with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxovalerate. This reaction establishes the core structure of the molecule, which serves as a foundational unit for subsequent, more complex synthetic steps. The presence of both a ketone and an ester allows for selective reactions; for example, the ketone can react with organometallic reagents or undergo condensation reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual functionality makes it a valuable component in multi-step syntheses where precise, stepwise construction of a target molecule is required.
Utilization as a Building Block for the Construction of Photochromic Molecular Switches (e.g., Dithienylcyclopentene Derivatives)
A significant application of this compound and its analogues is in the synthesis of photochromic molecular switches, particularly dithienylcyclopentene derivatives. These molecules can reversibly change their structure and, consequently, their color and electronic properties upon exposure to light.
The 1,5-dicarbonyl structure of the valerate (B167501) chain is the key feature for this application. Through an intramolecular cyclization reaction, often acid-catalyzed, the carbon chain can form a cyclopentene ring. When a second thienyl group is introduced (by modifying a precursor or through a coupling reaction), the resulting molecule is a 1,2-di(thienyl)cyclopentene, the core structure of many high-performance photochromic materials. The reaction transforms the linear keto-ester into a cyclic scaffold, locking the two thienyl units into a configuration that allows for reversible 6π-electrocyclization upon irradiation with UV and visible light. The chloro-substituent on the thiophene (B33073) ring is particularly important as it provides a handle for further functionalization, which is crucial for tuning the photochromic properties of the final switch.
Table 1: Examples of Dithienylcyclopentene Derivatives Synthesized from 1,5-Diketone Precursors
| Precursor Type | Cyclization Method | Resulting Derivative | Key Feature |
|---|---|---|---|
| 1,5-Di(thienyl)-1,5-diketone | Acid-catalyzed cyclization | 1,2-Di(thienyl)cyclopentene | Core photochromic unit |
| 1-(Thienyl)-5-aryl-1,5-diketone | McMurry coupling | Asymmetric dithienylethene | Tunable electronic properties |
Precursor in the Synthesis of Advanced Heterocyclic Scaffolds (e.g., Quinazolines and other Thienyl-Containing Systems)
While direct synthesis of quinazolines from this specific δ-keto-ester is not widely documented, the functional groups within this compound make it a potential precursor for various heterocyclic systems. The synthesis of nitrogen-containing heterocycles often relies on the reaction of dicarbonyl compounds with nitrogen nucleophiles.
For instance, 1,5-dicarbonyl compounds are well-established precursors for the synthesis of pyridine rings through cyclocondensation with ammonia or its derivatives. researchgate.net This would result in a thienyl-substituted pyridine, a common scaffold in medicinal chemistry. Furthermore, related keto-esters are used in cascade reactions to build fused heterocyclic systems. Research has shown that γ-keto and β-keto esters can react with compounds like anthranilamide or o-aminobenzamides to form quinazoline-containing structures. mdpi.comacs.org These reactions involve an initial condensation to form an intermediate, followed by an intramolecular cyclization to construct the final heterocyclic ring system. The 5-oxovalerate moiety, therefore, presents a viable backbone for similar cyclization strategies to access complex thienyl-containing heterocycles.
Derivatization Strategies for Expanding Molecular Diversity and Creating Libraries of Analogues
The structure of this compound is well-suited for chemical modification to create a library of related analogues. The primary site for derivatization is the chlorine atom on the thiophene ring, which can be replaced or used in coupling reactions to introduce new functional groups.
One powerful strategy is lithium-halogen exchange. Treating the compound with an organolithium reagent, such as n-butyllithium, at low temperatures replaces the chlorine atom with lithium. This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles. For example, quenching the reaction with dimethylformamide (DMF) introduces a formyl group (-CHO), while reaction with carbon dioxide yields a carboxylic acid group (-COOH). This method allows for the conversion of the chloro-thienyl group into other functional moieties.
Another key strategy is palladium-catalyzed cross-coupling, such as the Suzuki reaction. The chloro-thienyl group can be converted to a more reactive boronic ester, which can then be coupled with various aryl or heteroaryl halides. nih.govresearchgate.net This approach is highly effective for attaching additional aromatic systems to the thiophene ring, significantly expanding the molecular diversity of the scaffold. These derivatization strategies are fundamental for creating libraries of compounds for screening in drug discovery or for fine-tuning the properties of molecular materials. nih.gov
Table 2: Derivatization Reactions Starting from the Chloro-Thienyl Group
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Lithium-Halogen Exchange | n-BuLi, then DMF | Aldehyde (-CHO) |
| Lithium-Halogen Exchange | n-BuLi, then CO₂ | Carboxylic Acid (-COOH) |
| Suzuki Cross-Coupling | Pd catalyst, Arylboronic acid | Aryl group |
Development of Structure-Reactivity Relationship Studies through Analogue Design and Synthesis
The ability to create a diverse library of analogues based on the this compound scaffold is essential for conducting structure-reactivity relationship (SAR) studies. SAR studies aim to understand how specific changes in a molecule's structure affect its chemical reactivity or biological activity.
By synthesizing analogues using the derivatization strategies described previously (Section 6.4), researchers can systematically investigate the impact of different substituents on the properties of the final products. For example, in the context of photochromic dithienylcyclopentenes, analogues with different groups at the 5-position of the thiophene ring can be synthesized. By replacing the chlorine atom with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano), scientists can study how these changes affect the photochemical properties of the molecular switch, such as its absorption wavelength, switching speed, and fatigue resistance. This systematic approach allows for the rational design of molecules with optimized performance for specific applications, whether in materials science or medicinal chemistry.
Q & A
Q. What synthetic strategies are most effective for preparing Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerate with high purity?
- Methodological Answer : The compound is typically synthesized via esterification of 5-(5-chloro-2-thienyl)-5-oxovaleric acid with ethanol using acid catalysts like sulfuric acid under reflux. Optimization involves adjusting reaction time (6–12 hours), temperature (70–80°C), and solvent choice (e.g., toluene for azeotropic water removal). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Key intermediates can be monitored using TLC and validated via NMR spectroscopy .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR identify the ester group (δ ~4.1–4.3 ppm for ethyl CH, δ ~172 ppm for carbonyl carbons) and chloro-thienyl substituents (δ ~6.8–7.5 ppm for aromatic protons).
- IR : Strong absorption bands at ~1730 cm (ester C=O) and ~1640 cm (ketone C=O).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 274.05 for CHClOS) .
Q. How does the chloro-thienyl moiety influence the compound’s stability under varying pH conditions?
- Methodological Answer : The electron-withdrawing chlorine atom stabilizes the thienyl ring against electrophilic attacks but increases susceptibility to hydrolysis in alkaline conditions. Stability studies (pH 3–9, 25–37°C) show degradation above pH 7, with half-life reduced by 50% at pH 8. Hydrolysis products include 5-(5-chloro-2-thienyl)-5-oxovaleric acid, identified via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with lysophosphatidic acid (LPA) receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. The chloro-thienyl group’s electronegativity enhances binding to LPA receptor hydrophobic pockets, while the ester group participates in hydrogen bonding. Comparative analysis with analogs (e.g., fluorophenyl derivatives) reveals steric clashes in bulkier substituents, reducing affinity .
Q. What experimental approaches resolve contradictions in reported antimicrobial activity data?
- Methodological Answer : Variations in MIC values (e.g., 25 µM vs. 50 µM) may stem from differences in bacterial strains or assay conditions. Standardized protocols (CLSI guidelines) using Mueller-Hinton agar, consistent inoculum size (1×10 CFU/mL), and controlled incubation (37°C, 18–24 hours) improve reproducibility. Synergy studies with β-lactams (checkerboard assays) clarify potentiating effects .
Q. How do regioselective modifications of the valerate chain affect biological activity?
- Methodological Answer : Introducing substituents at the γ-position (e.g., methyl or hydroxyl groups) alters metabolic stability. For example, γ-methyl analogs show 2x higher plasma half-life in rodent models due to reduced CYP450 oxidation. Synthetic routes involve Grignard additions or enzymatic reductions, with stereochemistry confirmed via chiral HPLC .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and provide raw spectral data in supplementary materials .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via siRNA knockdown .
- Data Transparency : Share crystallographic data (CIF files) for structural studies and raw computational input files in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
